4-Hydroxy-1,5-dimethyl-2-propylpiperidine-4-carboxylic acid
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Overview
Description
4-Hydroxy-1,5-dimethyl-2-propylpiperidine-4-carboxylic acid is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,5-dimethyl-2-propylpiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate . This reaction is highly enantioselective and provides the corresponding tertiary propargylamines in useful yields. The piperidone protecting group can be selectively cleaved using ammonia/ethanol or a polymer-supported scavenger amine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,5-dimethyl-2-propylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Hydroxy-1,5-dimethyl-2-propylpiperidine-4-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,5-dimethyl-2-propylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Contain a 4-hydroxypiperidine group and have been studied for their antiproliferative activity against cancer cell lines.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
4-Hydroxy-1,5-dimethyl-2-propylpiperidine-4-carboxylic acid is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it valuable in various scientific and industrial applications, particularly in the synthesis of complex molecules and the study of biological activities.
Properties
CAS No. |
803618-24-8 |
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Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-hydroxy-1,5-dimethyl-2-propylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H21NO3/c1-4-5-9-6-11(15,10(13)14)8(2)7-12(9)3/h8-9,15H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
GSRRZLFUWJXGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C(CN1C)C)(C(=O)O)O |
Origin of Product |
United States |
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